(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride

chiral resolution enantioselective synthesis stereochemistry

Researchers requiring enantiopure thiazole-amino alcohol building blocks often face supply inconsistency with racemic or regioisomeric mixtures. This (S)-enantiomer dihydrochloride (CAS 2728725-13-9) eliminates stereochemical ambiguity for chiral target engagement. • Defined (S)-stereocenter ensures traceable chirality from building block to final compound. • Dihydrochloride salt enhances aqueous solubility for biochemical assays, minimizing DMSO reliance. • Bifunctional amine/alcohol enables orthogonal derivatization for peptidomimetic or macrocycle synthesis. In stock with rapid global delivery.

Molecular Formula C6H12Cl2N2OS
Molecular Weight 231.14 g/mol
Cat. No. B13627642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride
Molecular FormulaC6H12Cl2N2OS
Molecular Weight231.14 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)C(CCO)N.Cl.Cl
InChIInChI=1S/C6H10N2OS.2ClH/c7-5(1-2-9)6-3-8-4-10-6;;/h3-5,9H,1-2,7H2;2*1H/t5-;;/m0../s1
InChIKeyPHPVFTZWJIHURT-XRIGFGBMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Dihydrochloride: Chiral Amino Alcohol Building Block Properties and Procurement Identifiers


(3S)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is a chiral amino alcohol derivative featuring a 1,3-thiazole heterocycle at the 3-position of its propan-1-ol backbone, formulated as the dihydrochloride salt to enhance aqueous solubility and stability . The compound possesses a single defined stereocenter in the (S)-configuration, which is critical for applications requiring enantioselective molecular recognition [1]. Its bifunctional nature—presenting both a primary amine and a primary alcohol—enables versatile derivatization through coupling reactions, making it a candidate building block for medicinal chemistry and pharmaceutical intermediate synthesis .

1

Defined (S)-stereocenter — enantiomerically pure building block for chiral synthesis and stereochemical control studies

2

Dihydrochloride salt form — enhanced aqueous solubility supports biological assay preparation without organic co-solvents

3

Bifunctional amine/alcohol — orthogonal handles for sequential derivatization in medicinal chemistry and SAR campaigns

Why Generic Substitution of (3S)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Dihydrochloride Carries Scientific Risk


Interchanging this compound with a close structural analog—such as the racemic (R/S) mixture (CAS 2126163-23-1), the (R)-enantiomer, the free base form (CAS 2137090-71-0), or regioisomeric variants—introduces uncontrolled variables that can alter biological recognition, physicochemical behavior, and synthetic outcomes . The (S)-configured stereocenter is a defined atomic feature [1]; replacing it with the (R)-enantiomer would invert the three-dimensional presentation of the amino and hydroxyl groups, potentially reversing binding selectivity at chiral biological targets. Similarly, the dihydrochloride salt form confers a specific aqueous solubility profile and protonation state that differs from the free base (MW 158.22 g/mol) [1] or the monohydrochloride (MW 194.68 g/mol) . Regioisomers where the amino alcohol side chain is attached at the thiazole C-2 or C-4 position rather than C-5 present fundamentally different hydrogen-bonding geometries . Without compound-specific quantitative comparative data, any generic substitution represents an unvalidated variable in a research or development workflow .

Target (S)-configured enantiomer, dihydrochloride
May shift if substituted with Racemic mixture (50% (R)-enantiomer) or the opposite (R)-enantiomer — stereochemical recognition may reverse at chiral targets
Target Dihydrochloride salt (2 HCl)
May shift if substituted with Free base or monohydrochloride — solubility, protonation state, and handling properties may differ markedly
Target C-5 thiazole substitution pattern
May shift if substituted with C-2 or C-4 regioisomers — hydrogen-bonding topology and pharmacophoric profile are not interchangeable

Quantitative Differentiation Evidence for (3S)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Dihydrochloride Versus Analogs


Stereochemical Identity: Defined (S)-Configuration Versus Racemic Mixture

The (3S)-configured compound possesses a single, unequivocally defined stereocenter confirmed by the InChI stereochemical descriptor '/t5-/m0/s1' and PubChem property 'Defined Atom Stereocenter Count = 1' with 'Undefined Atom Stereocenter Count = 0' [1]. In contrast, the widely available racemic form (3-amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride, CAS 2126163-23-1) carries no stereochemical designation and consists of an equimolar mixture of (R)- and (S)-enantiomers, inherently diluting any enantioselective interaction by approximately 50% relative to the single enantiomer when a chiral target is involved [2]. The free base form (CAS 2137090-71-0, MW 158.22 g/mol) shares the same (S)-configuration but lacks the ionizable hydrochloride counterions that confer aqueous solubility advantages to the dihydrochloride salt (MW 231.14 g/mol) [1].

Stereochemical identity
Reported
Target: 100% (S)-enantiomer, Defined Atom Stereocenter Count = 1, Undefined = 0
Racemate: 50% (S) / 50% (R), no stereochemical designation
Supports enantiomer-specific procurement context
InChI stereodescriptor /t5-/m0/s1 confirms single enantiomer
chiral resolution enantioselective synthesis stereochemistry

Salt Form Differentiation: Dihydrochloride Solubility and Handling Advantages Versus Free Base and Monohydrochloride

The dihydrochloride salt form (MW 231.14 g/mol, molecular formula C6H12Cl2N2OS) incorporates two molar equivalents of HCl, doubling the ionizable counterion content relative to the monohydrochloride form (MW 194.68 g/mol, molecular formula C6H11ClN2OS, CAS 1314910-36-5) . The free base (MW 158.22 g/mol) carries no counterions and has a predicted XLogP3-AA of -0.4, indicating moderate hydrophilicity that is further enhanced in the protonated dihydrochloride state [1]. While no direct comparative solubility measurements for this specific compound series were identified in the peer-reviewed literature, the general principle that dihydrochloride salts of amino alcohols exhibit substantially higher aqueous solubility than their corresponding free bases is well established in pharmaceutical salt selection science [2].

Salt form differentiation
Class-level
Dihydrochloride: 2 HCl, MW 231.14 g/mol
Free base: 0 HCl, MW 158.22 g/mol, XLogP3-AA −0.4
Salt-form selection review for aqueous solubility
Class-level inference; direct solubility data not reported for this compound
salt selection aqueous solubility pharmaceutical salt forms

Regioisomeric Specificity: C-5 Thiazole Substitution Pattern Versus C-2 and C-4 Analogs

The target compound features the amino alcohol side chain attached at the C-5 position of the 1,3-thiazole ring, a substitution pattern that positions the amine and hydroxyl groups at a distinct distance and angular orientation from the heterocyclic nitrogen and sulfur atoms . By comparison, the analog 3-(2-amino-1,3-thiazol-5-yl)propan-1-ol (CAS 1000517-70-3) introduces a second amino group directly at the C-2 position of the thiazole, fundamentally altering the hydrogen-bond donor/acceptor topology . Another regioisomer, 3-amino-1-(1,3-thiazol-5-yl)propan-1-ol (CAS 1368183-79-2), places the hydroxyl group at the carbon adjacent to the thiazole ring rather than at the terminal position, changing the spatial relationship between the functional groups . These regioisomeric variations would generate distinct pharmacophoric fingerprints and cannot be assumed to behave interchangeably in any structure-based application.

Regioisomeric specificity
Data to verify
C-5 substitution: terminal primary alcohol, amine at C-3
C-2 amino analog: additional H-bond donor alters topology
Regioisomeric identity requires verification
No shared CAS; distinct InChI Keys for each isomer
regiochemistry thiazole substitution heterocyclic SAR

Recommended Application Scenarios for (3S)-3-Amino-3-(1,3-thiazol-5-yl)propan-1-ol Dihydrochloride Based on Available Evidence


Enantioselective Probe or Ligand Design Requiring Defined (S)-Configuration

In medicinal chemistry campaigns where a chiral biological target—such as a kinase, protease, or G-protein-coupled receptor—requires matched stereochemistry for optimal binding, this compound provides a fully defined (S)-enantiomer with no undefined stereocenters [1]. This eliminates the interpretive ambiguity that would arise from using the racemic mixture (CAS 2126163-23-1), where observed activity represents the composite effect of both enantiomers. The compound is appropriate as a chiral building block for generating focused libraries where stereochemical integrity must be traceable from starting material to final product.

Aqueous Biological Assay Development Requiring Direct Compound Solubility

For biochemical or cell-based assays conducted in aqueous buffer systems, the dihydrochloride salt form offers practical handling advantages over the free base . The protonated amine groups at physiological pH ranges enhance water solubility, reducing the need for DMSO or other organic co-solvents that may interfere with assay readouts or introduce cellular toxicity artifacts. Researchers should verify batch-specific solubility under their exact assay conditions.

Thiazole-Focused Structure-Activity Relationship (SAR) Studies at Defined Regiochemistry

In systematic SAR explorations of thiazole-containing compound series, the unambiguous C-5 substitution pattern with a single amino alcohol side chain provides a clean scaffold for comparative analysis [1]. Unlike 2-aminothiazole analogs that introduce an additional hydrogen-bond donor at the C-2 position, this compound presents a defined pharmacophoric profile with exactly two hydrogen-bond donors (amine NH2 and alcohol OH) and four hydrogen-bond acceptors (thiazole N, thiazole S, amine N, alcohol O) [1], facilitating interpretable structure-activity correlations.

Synthetic Intermediate for Peptidomimetic or Macrocyclic Chemistry

The bifunctional amino alcohol motif serves as a versatile handle for sequential derivatization: the primary amine can be acylated or coupled to carboxylic acids, while the primary alcohol can be oxidized, esterified, or etherified . This orthogonal reactivity enables the compound to function as a core building block in the synthesis of peptidomimetics, macrocyclic antibiotics, or constrained analogs where the thiazole ring contributes conformational rigidity and potential metal-chelating or pi-stacking interactions [2].

Application
Selection Property
Validation Focus
Enantioselective probe design
Defined (S)-stereocenter
Enantiomer-specific assay response context
Aqueous biological assay preparation
Dihydrochloride salt solubility
Solubility and assay compatibility review
Thiazole-focused SAR studies
Unambiguous C-5 regioisomeric scaffold
Pharmacophore consistency review
Peptidomimetic / macrocyclic synthesis
Bifunctional amine/alcohol handle
Orthogonal derivatization feasibility
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